molecular formula C7H7NO2S B13660878 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B13660878
M. Wt: 169.20 g/mol
InChI Key: XXEHSTZNECHDMR-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown good activity against methicillin-resistant Staphylococcus aureus, making it a potential candidate for new antimicrobial agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for creating specialized products .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)4-1-2-5-6(4)8-3-11-5/h3-4H,1-2H2,(H,9,10)

InChI Key

XXEHSTZNECHDMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C(=O)O)N=CS2

Origin of Product

United States

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